Cas no 1105194-86-2 (3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine)
3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine Chemical and Physical Properties
Names and Identifiers
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- CS-0268771
- 1105194-86-2
- DTXSID901253687
- EN300-237214
- 3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine
- F1967-0410
- AKOS015956066
- 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine
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- Inchi: 1S/C10H5ClFN3O2/c11-10-4-3-8(13-14-10)6-1-2-7(12)9(5-6)15(16)17/h1-5H
- InChI Key: TYHRIDVBXQATNR-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C2C=CC(=C(C=2)[N+](=O)[O-])F)N=N1
Computed Properties
- Exact Mass: 253.0054323g/mol
- Monoisotopic Mass: 253.0054323g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 71.6Ų
3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C229226-100mg |
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine |
1105194-86-2 | 100mg |
$ 70.00 | 2022-04-28 | ||
| TRC | C229226-500mg |
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine |
1105194-86-2 | 500mg |
$ 295.00 | 2022-04-28 | ||
| TRC | C229226-1g |
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine |
1105194-86-2 | 1g |
$ 455.00 | 2022-04-28 | ||
| Enamine | EN300-237214-1g |
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine |
1105194-86-2 | 1g |
$699.0 | 2023-09-15 | ||
| Enamine | EN300-237214-5g |
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine |
1105194-86-2 | 5g |
$2028.0 | 2023-09-15 | ||
| Enamine | EN300-237214-10g |
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine |
1105194-86-2 | 10g |
$3007.0 | 2023-09-15 | ||
| Enamine | EN300-237214-0.05g |
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine |
1105194-86-2 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-237214-0.1g |
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine |
1105194-86-2 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-237214-0.25g |
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine |
1105194-86-2 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-237214-0.5g |
3-chloro-6-(4-fluoro-3-nitrophenyl)pyridazine |
1105194-86-2 | 95% | 0.5g |
$671.0 | 2024-06-19 |
3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine Suppliers
3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine
3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine: A Comprehensive Overview
The compound with CAS No. 1105194-86-2, commonly referred to as 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is notable for its unique structural properties and its potential applications in drug development and advanced materials. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the research and applications of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine.
The molecular structure of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine consists of a pyridazine ring system with a chlorine atom at position 3 and a substituted phenyl group at position 6. The phenyl group itself is further substituted with a fluorine atom at position 4 and a nitro group at position 3. This substitution pattern imparts unique electronic properties to the molecule, making it highly reactive in certain chemical environments. Recent studies have highlighted the importance of such substitution patterns in modulating the electronic properties of aromatic systems, which is crucial for applications in optoelectronics and drug design.
One of the most significant areas of research involving 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine is its potential as a precursor in the synthesis of advanced materials. For instance, researchers have explored its use in the development of novel semiconducting materials for organic electronics. The pyridazine core is known for its high electron-deficient character, which makes it an attractive candidate for applications in field-effect transistors (FETs) and photovoltaic devices. Recent breakthroughs in this area have demonstrated that derivatives of this compound can exhibit enhanced charge transport properties, paving the way for next-generation electronic devices.
In addition to its role in materials science, 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine has also been investigated for its potential in pharmacology. The compound's unique structure makes it a promising candidate for drug design, particularly in the development of anti-cancer agents. Recent studies have shown that certain derivatives of this compound exhibit selective cytotoxicity against cancer cells, suggesting its potential as a lead compound for anti-cancer drug development. Furthermore, the presence of electron-withdrawing groups such as chlorine and nitro groups enhances the molecule's ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
The synthesis of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine involves a multi-step process that typically begins with the preparation of intermediates such as chloropyridazines and substituted phenyl rings. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels, making this compound more accessible for research purposes. For example, researchers have employed transition metal-catalyzed coupling reactions to efficiently construct the pyridazine ring system with high precision.
Another area of interest is the study of the photophysical properties of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine. Due to its conjugated π-system, this compound exhibits strong fluorescence under certain conditions, which makes it a potential candidate for applications in sensors and imaging technologies. Recent experiments have demonstrated that by modifying the substituents on the phenyl ring, it is possible to tune the emission wavelength and quantum yield of this compound, opening up new possibilities for its use in bioimaging and environmental sensing.
Despite its numerous advantages, there are challenges associated with the use of 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine in practical applications. One major concern is its stability under ambient conditions. The presence of electron-withdrawing groups can make the molecule susceptible to degradation under certain environmental conditions. However, recent studies have shown that by incorporating protective groups or modifying the molecular structure slightly, it is possible to enhance its stability without compromising its desired properties.
In conclusion, 3-Chloro-6-(4-fluoro-3-nitrophenyl)pyridazine (CAS No. 1105194-86-2) is a versatile compound with immense potential across multiple fields. Its unique structural features make it an invaluable tool for researchers working on advanced materials and drug development. As ongoing research continues to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.
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